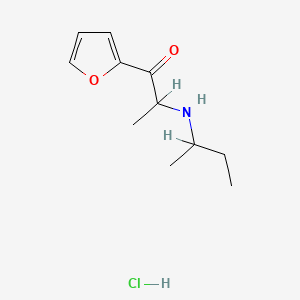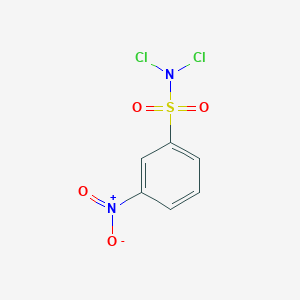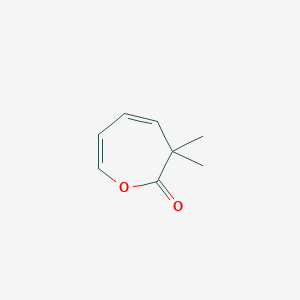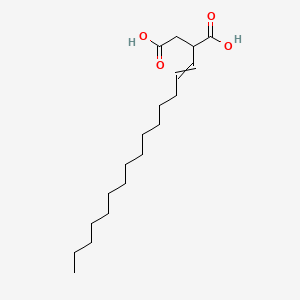
2-(Pentadec-1-EN-1-YL)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pentadec-1-EN-1-YL)butanedioic acid is an organic compound with the molecular formula C19H34O4 It is characterized by a long hydrocarbon chain with a double bond and a butanedioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentadec-1-EN-1-YL)butanedioic acid typically involves the reaction of pentadec-1-ene with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the maleic anhydride to the double bond of pentadec-1-ene. The reaction mixture is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pentadec-1-EN-1-YL)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms in the hydrocarbon chain can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Epoxides, diols, and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated hydrocarbons and other substituted derivatives.
Applications De Recherche Scientifique
2-(Pentadec-1-EN-1-YL)butanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Pentadec-1-EN-1-YL)butanedioic acid involves its interaction with specific molecular targets. The double bond in the hydrocarbon chain allows for various chemical modifications, which can alter its biological activity. The carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function and activity. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Hexadec-1-EN-1-YL)butanedioic acid
- 2-(Heptadec-1-EN-1-YL)butanedioic acid
- 2-(Octadec-1-EN-1-YL)butanedioic acid
Uniqueness
2-(Pentadec-1-EN-1-YL)butanedioic acid is unique due to its specific chain length and the position of the double bond. This structural feature influences its chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic properties, making it suitable for specific industrial and research applications.
Propriétés
Numéro CAS |
27236-73-3 |
|---|---|
Formule moléculaire |
C19H34O4 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
2-pentadec-1-enylbutanedioic acid |
InChI |
InChI=1S/C19H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16-18(20)21/h14-15,17H,2-13,16H2,1H3,(H,20,21)(H,22,23) |
Clé InChI |
DXPLEDYRQHTBDJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC=CC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14696598.png)

![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696614.png)
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)
![1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14696619.png)
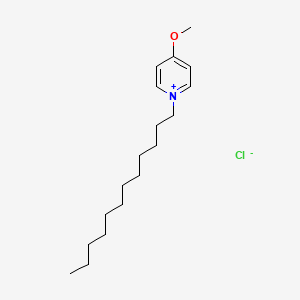
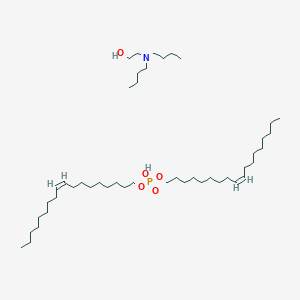
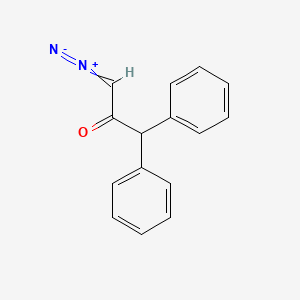
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14696655.png)
